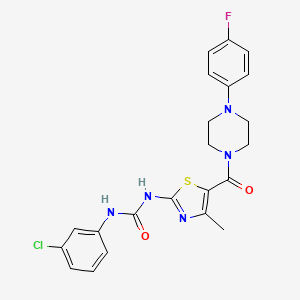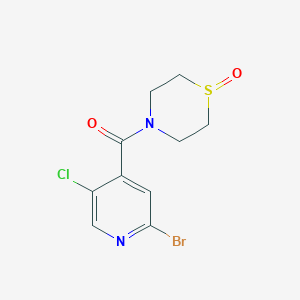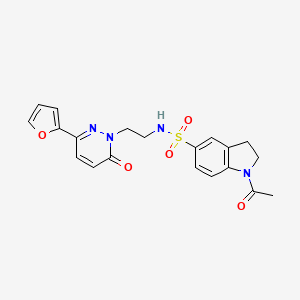
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mecanismo De Acción
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide increases the levels of GABA, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been shown to increase the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks. This can lead to a range of effects, including anti-convulsant, anxiolytic, and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the biochemical and physiological effects of increasing GABA levels in the brain. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has limitations in terms of its selectivity and specificity. It may also have off-target effects that need to be considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide. One direction is to investigate its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Another direction is to explore its effects on neural networks and brain function. Additionally, further research is needed to understand the mechanisms underlying its effects and to improve its selectivity and specificity.
Métodos De Síntesis
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be produced in sufficient quantities for research purposes.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can reduce the activity of neurons and modulate the excitability of neural networks. This makes N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide a promising candidate for the treatment of disorders characterized by excessive neuronal activity.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTKBKMFDUHWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)

![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)


![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)